molecular formula C9H9NO2 B12883096 1-(Benzo[c]isoxazol-1(3H)-yl)ethanone

1-(Benzo[c]isoxazol-1(3H)-yl)ethanone

Cat. No.: B12883096
M. Wt: 163.17 g/mol
InChI Key: SZZMNORZDRPJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[c]isoxazol-1(3H)-yl)ethanone is an organic compound that belongs to the class of benzisoxazoles Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzo[c]isoxazol-1(3H)-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-azidobenzoic acids in the presence of weak bases, leading to the formation of 2,1-benzisoxazol-3(1H)-ones . Another method includes the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which results in substituted isoxazoles under moderate reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and reaction times to ensure efficient synthesis. For example, the reduction of 5-(2-nitrobenzylidene)barbiturates has been described as a method to produce symmetric 3-substituted 2,1-benzisoxazoles .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[c]isoxazol-1(3H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different benzisoxazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, which is used in the synthesis of benzo[c]isoxazole containing 1,2,3-triazoles through a metal-free tandem reaction . Other reagents include tert-butyl nitrite and isoamyl nitrite, which enable the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of α,β-acetylenic oximes with AuCl3 leads to substituted isoxazoles .

Scientific Research Applications

1-(Benzo[c]isoxazol-1(3H)-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[c]isoxazol-1(3H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity. For example, benzisoxazole derivatives are known to interact with neurotransmitter receptors, which can modulate their activity and produce therapeutic effects .

Comparison with Similar Compounds

1-(Benzo[c]isoxazol-1(3H)-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-(3H-2,1-benzoxazol-1-yl)ethanone

InChI

InChI=1S/C9H9NO2/c1-7(11)10-9-5-3-2-4-8(9)6-12-10/h2-5H,6H2,1H3

InChI Key

SZZMNORZDRPJJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.